Diethyl 2-(3,4-dimethylbenzyl)malonate

Übersicht

Beschreibung

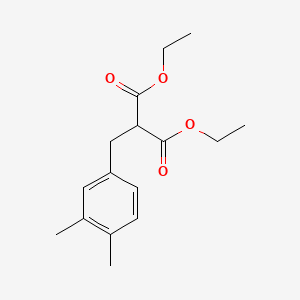

Diethyl 2-(3,4-dimethylbenzyl)malonate is an organic compound with the molecular formula C16H22O4 It is a derivative of malonic ester, featuring a benzyl group substituted with two methyl groups at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-(3,4-dimethylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 3,4-dimethylbenzyl bromide. The reaction typically involves the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 3,4-dimethylbenzyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Alkylation at the α-Position

The compound undergoes α-alkylation through enolate formation. Key parameters include:

This reaction proceeds via deprotonation at the α-carbon using strong bases, forming an enolate that attacks alkyl halides. The 3,4-dimethylbenzyl group enhances enolate stability through resonance and inductive effects .

Hydrolysis of Ester Groups

Controlled hydrolysis converts the diester into malonic acid derivatives:

| Hydrolysis Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic | H₂SO₄ (conc.), H₂O, reflux | 1-(3,4-Dimethylbenzyl)malonic acid |

| Basic | NaOH (aq), EtOH, 60°C | Disodium malonate derivative |

Acidic hydrolysis typically achieves >90% conversion, while basic conditions favor salt formation. The benzyl substituent remains intact under these conditions .

Decarboxylation to Substituted Acetic Acids

Thermal decarboxylation of hydrolyzed products yields monosubstituted acetic acids:

Mechanism :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 1-(3,4-Dimethylbenzyl)malonic acid | 150°C, toluene, 2 hr | 2-(3,4-Dimethylbenzyl)acetic acid | 72–78% |

This reaction is critical for synthesizing bioactive molecules, such as intermediates for dexmedetomidine .

Diazonium Salt Coupling (Specialized Pathway)

While not directly observed for this compound, analogous malonates participate in diazo reactions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | Isoamyl nitrite, Cu catalyst | Diazonium salt formation |

| Coupling | Diethyl malonate, KOtBu, DMF | Aryl-substituted malonate |

Yields reach 85–92% under optimized conditions (0.8–1.5 wt% CuI, 15–20°C) . This method highlights potential synthetic flexibility for derivatives.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference | Reason |

|---|---|---|

| Diethyl malonate | Faster enolate formation | Lacking steric hindrance |

| Diethyl 2-bromo-2-methylmalonate | Preferential Br displacement over alkylation | Electrophilic bromine atom |

| Di-tert-butyl malonate | Reduced reactivity in polar solvents | Steric shielding by tert-butyl |

The 3,4-dimethylbenzyl group in Diethyl 2-(3,4-dimethylbenzyl)malonate uniquely balances electronic activation and steric protection, enabling selective transformations .

Mechanistic Insights

-

Enolate Stabilization : The benzyl group’s electron-donating methyl substituents enhance resonance stabilization of the enolate intermediate.

-

Decarboxylation Selectivity : Acidic conditions favor monodecarboxylation due to protonation equilibria at the β-carbonyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diethyl 2-(3,4-dimethylbenzyl)malonate serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be modified into various bioactive compounds. For instance, derivatives of diethyl malonate are known to play a significant role in the synthesis of drugs like phenylbutazone and nalidixic acid, which are used for anti-inflammatory and antibacterial purposes, respectively .

Case Study: Synthesis of Dexmedetomidine

One notable application involves the synthesis of dexmedetomidine, a potent sedative used in critical care. The compound acts as an intermediate in the preparation of 1-(2,3-dimethylphenyl)ethanol, which is crucial for producing dexmedetomidine hydrochloride. The synthesis process involves chlorination and subsequent reactions with diethyl malonate under mild conditions, showcasing the compound's utility in pharmaceutical manufacturing .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its reactivity allows for various transformations including nucleophilic substitutions and cycloadditions.

Table: Key Reactions Involving this compound

Therapeutic Potential

Recent studies have indicated that malonate derivatives may possess cardioprotective properties. For example, malonate has been shown to inhibit succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration. This inhibition can mitigate ischemia/reperfusion injury by reducing reactive oxygen species (ROS) production in at-risk tissues .

Case Study: Cardioprotection Mechanism

In a study involving myocardial ischemia models, malonate was administered during reperfusion phases, demonstrating selective uptake into ischemic tissues. This targeted delivery mechanism highlights the potential of this compound as a therapeutic agent for heart-related conditions .

Wirkmechanismus

The mechanism of action of diethyl 2-(3,4-dimethylbenzyl)malonate in chemical reactions involves the formation of enolate ions, which act as nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the benzyl group enhances the reactivity of the compound by stabilizing the intermediate species through resonance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: The parent compound, lacking the benzyl substitution.

Diethyl 2-bromo-2-methylmalonate: A brominated derivative with different reactivity.

Di-tert-butyl malonate: A tert-butyl substituted malonate with distinct steric properties.

Uniqueness

Diethyl 2-(3,4-dimethylbenzyl)malonate is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science.

Biologische Aktivität

Diethyl 2-(3,4-dimethylbenzyl)malonate is a malonate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its malonate backbone with a substituted benzyl group. The general structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the alkylation of diethyl malonate with 3,4-dimethylbenzyl bromide. The reaction conditions may include the use of a base such as sodium ethoxide in an organic solvent like ethanol. This method allows for the efficient formation of the desired compound with good yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 | 0.304 | Selective activity observed |

| Km-12 | 0.56 | Moderate activity |

These findings suggest that this compound may function through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation. The compound may interact with specific receptors or enzymes involved in cancer progression, leading to reduced tumor growth and enhanced apoptosis.

Case Studies

-

Study on Breast Cancer Cells :

A study conducted by researchers focused on the effect of this compound on MCF-7 cells. The results indicated that treatment with this compound led to significant reductions in cell viability and alterations in apoptosis markers. -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects on various cancer cell lines, including lung and colon cancer cells. This compound demonstrated varying degrees of activity across different cell types, suggesting a broad spectrum of anticancer activity.

Eigenschaften

IUPAC Name |

diethyl 2-[(3,4-dimethylphenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-19-15(17)14(16(18)20-6-2)10-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGVZJCEQZMAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593468 | |

| Record name | Diethyl [(3,4-dimethylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289902-87-0 | |

| Record name | Diethyl [(3,4-dimethylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.